molecular formula C22H22N2O6 B4922415 Methyl 3-[[4-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxoanthracen-1-yl]amino]propanoate

Methyl 3-[[4-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxoanthracen-1-yl]amino]propanoate

Cat. No.: B4922415
M. Wt: 410.4 g/mol
InChI Key: WZMSDCFOZRIZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[[4-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxoanthracen-1-yl]amino]propanoate is a complex organic compound with a molecular formula of C22H22N2O6. This compound is known for its unique structure, which includes an anthracene core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[4-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxoanthracen-1-yl]amino]propanoate typically involves multi-step organic reactions. One common method involves the reaction of anthracene derivatives with appropriate amines and esters under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[4-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxoanthracen-1-yl]amino]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-[[4-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxoanthracen-1-yl]amino]propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-[[4-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxoanthracen-1-yl]amino]propanoate involves its interaction with specific molecular targets. The anthracene core allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. This interaction can lead to the inhibition of cancer cell growth, making it a candidate for anti-cancer drug development.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((3-methoxy-3-oxopropyl)(4-methoxybenzyl)amino)-3-oxopropanoate
  • Methyl 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate

Uniqueness

Methyl 3-[[4-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxoanthracen-1-yl]amino]propanoate is unique due to its anthracene core, which imparts specific electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring strong π-π interactions, such as in organic electronics and DNA intercalation studies.

Properties

IUPAC Name

methyl 3-[[4-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxoanthracen-1-yl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-29-17(25)9-11-23-15-7-8-16(24-12-10-18(26)30-2)20-19(15)21(27)13-5-3-4-6-14(13)22(20)28/h3-8,23-24H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMSDCFOZRIZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=C2C(=C(C=C1)NCCC(=O)OC)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.